molecular formula C14H21N3O3 B13641997 1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13641997
M. Wt: 279.33 g/mol
InChI Key: HOEUDYMHVKFROV-UHFFFAOYSA-N
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Description

1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a carboxylic acid group at position 2 and a pyrazole moiety at position 1 via a carbonyl linkage. The pyrazole ring is further substituted with an ethyl group at position 1 and an isopropyl (propan-2-yl) group at position 3. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications, particularly in enzyme inhibition and ligand-receptor interactions .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

1-(2-ethyl-5-propan-2-ylpyrazole-3-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-4-17-12(8-10(15-17)9(2)3)13(18)16-7-5-6-11(16)14(19)20/h8-9,11H,4-7H2,1-3H3,(H,19,20)

InChI Key

HOEUDYMHVKFROV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) N-{(3R)-1-[3-(Propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide

  • Structure : Shares the pyrazole-carbonyl-pyrrolidine backbone but differs in substituents: the pyrrolidine nitrogen is linked to a cyclopropanecarboxamide, and the pyrazole lacks the ethyl group.
  • Activity : Demonstrated as a selective inhibitor of lysine-specific demethylase 5A (KDM5a), highlighting the importance of the pyrazole-isopropyl group for enzyme binding .
  • Key Difference : The ethyl group on the pyrazole in the target compound may enhance steric interactions or metabolic stability compared to the cyclopropane-modified analog.

b) 1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic Acid

  • Structure: Contains an additional carboxypropanoyl group on the pyrrolidine ring.

Pyrazole Carboxylic Acids with Simple Substitutions

a) 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 5744-59-2)

  • Structure : A simpler pyrazole derivative with ethyl and methyl substituents but lacks the pyrrolidine-carboxylic acid moiety.
  • Similarity : Structural similarity score of 0.78 to the target compound .
  • Implications : The absence of the pyrrolidine ring likely reduces conformational rigidity and binding specificity in biological systems.

b) 1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic Acid

  • Structure : Substituted with a chloropyridine ring and methoxy group.
  • Activity : The chloropyridine group may enhance aromatic stacking or metal coordination, unlike the target compound’s alkyl substituents .

Indole-Pyrazole Hybrids

a) Tigulixostat (1-[3-Cyano-1-(propan-2-yl)-1H-indol-5-yl]-1H-pyrazole-4-carboxylic Acid)

  • Structure: Features an indole ring fused to the pyrazole, with cyano and isopropyl groups.
  • Application : A clinical-stage xanthine oxidase inhibitor for gout, indicating that the target compound’s pyrrolidine group may offer distinct pharmacokinetic advantages (e.g., reduced hepatic metabolism) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The ethyl and isopropyl groups on the pyrazole in the target compound balance lipophilicity and steric effects, which are critical for membrane permeability and target binding .
  • Synthetic Accessibility : Similar compounds (e.g., ) are synthesized via multi-step protocols involving pyrazole cyclization and amide coupling, suggesting feasible routes for the target compound’s production.
  • Therapeutic Potential: While tigulixostat’s indole-pyrazole design targets uric acid metabolism, the target compound’s pyrrolidine-carboxylic acid motif may be optimized for epigenetic enzyme inhibition or protease modulation .

Biological Activity

The compound 1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, featuring a unique structure that includes a pyrrolidine ring and a pyrazole moiety. The presence of both a carbonyl group and a carboxylic acid functional group contributes to its reactivity and biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC13H18N2O3C_{13}H_{18}N_{2}O_{3}
Functional GroupsCarbonyl, Carboxylic Acid
Ring StructuresPyrrolidine, Pyrazole

Antimicrobial Activity

Research indicates that compounds structurally related to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In vitro studies have demonstrated that similar compounds can induce cytotoxic effects on cancer cell lines. For example, one study highlighted the anticancer activity of pyrazole derivatives against A549 human lung cancer cells, showing a reduction in cell viability by up to 63.4% when treated with specific derivatives .

The mechanisms through which these compounds exert their biological effects often involve the modulation of key cellular pathways. For instance, the inhibition of specific enzymes or receptors may lead to disrupted cellular functions in pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to This compound . The results indicated that certain modifications enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyrazole derivatives in A549 cells. The study found that specific substitutions on the pyrazole ring significantly increased cytotoxicity compared to controls, suggesting a structure-activity relationship that could be exploited for drug development .

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